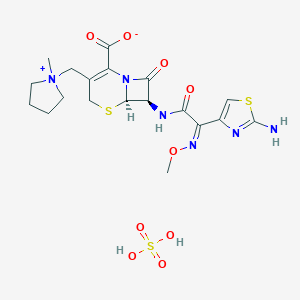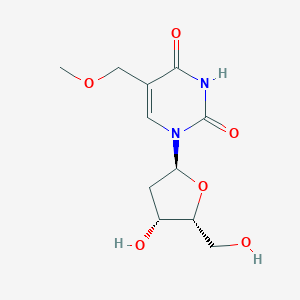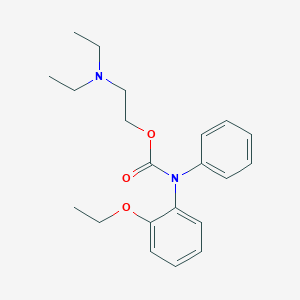
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It consists of a formamidine group attached to a biphenyl moiety, with two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- typically involves the reaction of biphenyl-2-amine with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the formamidine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Applications De Recherche Scientifique
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety allows for π-π interactions with aromatic amino acids in proteins, while the formamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Biphenylyl)formamide
- N-(2-Biphenylyl)carboxamide
- N-(2-Biphenylyl)-N,N-dimethylamine
Uniqueness
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is unique due to its specific formamidine linkage and the presence of two methyl groups on the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the formamidine group can participate in unique hydrogen bonding interactions, and the biphenyl moiety provides a rigid, planar structure that influences its chemical behavior.
Propriétés
Numéro CAS |
101398-56-5 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clé InChI |
ZFRWTBFPXRDOBL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
SMILES canonique |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Synonymes |
Formamidine, N,N-dimethyl-N'-(2-biphenylyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)

![3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid](/img/structure/B9943.png)








